Cas no 245446-69-9 (4-chloro-5-methyl-1H-1,2,3-benzotriazole)

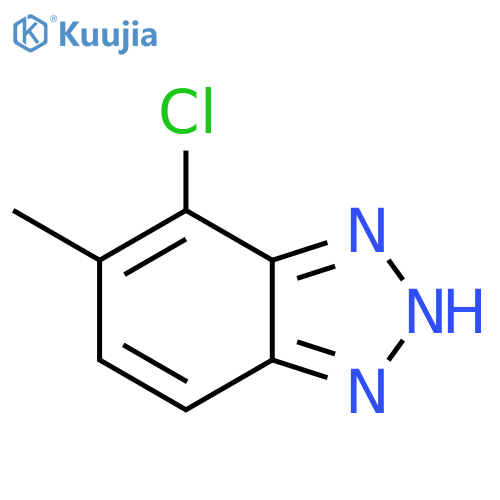

245446-69-9 structure

商品名:4-chloro-5-methyl-1H-1,2,3-benzotriazole

4-chloro-5-methyl-1H-1,2,3-benzotriazole 化学的及び物理的性質

名前と識別子

-

- 4-chloro-5-methyl-1H-1,2,3-benzotriazole

- 1H-Benzotriazole, 7-chloro-6-methyl-

- 245446-69-9

- 4-Chloro-5-methyl-1H-benzo[d][1,2,3]triazole

- EN300-1273816

- SCHEMBL1020657

-

- インチ: 1S/C7H6ClN3/c1-4-2-3-5-7(6(4)8)10-11-9-5/h2-3H,1H3,(H,9,10,11)

- InChIKey: UXLLNIYROAEWCU-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C)C=CC2C1=NNN=2

計算された属性

- せいみつぶんしりょう: 167.0250249g/mol

- どういたいしつりょう: 167.0250249g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 153

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 41.6Ų

じっけんとくせい

- 密度みつど: 1.438±0.06 g/cm3(Predicted)

- ふってん: 393.2±22.0 °C(Predicted)

- 酸性度係数(pKa): 7.15±0.40(Predicted)

4-chloro-5-methyl-1H-1,2,3-benzotriazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1273816-0.25g |

4-chloro-5-methyl-1H-1,2,3-benzotriazole |

245446-69-9 | 0.25g |

$867.0 | 2023-05-24 | ||

| Enamine | EN300-1273816-2.5g |

4-chloro-5-methyl-1H-1,2,3-benzotriazole |

245446-69-9 | 2.5g |

$1848.0 | 2023-05-24 | ||

| Enamine | EN300-1273816-0.5g |

4-chloro-5-methyl-1H-1,2,3-benzotriazole |

245446-69-9 | 0.5g |

$905.0 | 2023-05-24 | ||

| Enamine | EN300-1273816-2500mg |

4-chloro-5-methyl-1H-1,2,3-benzotriazole |

245446-69-9 | 2500mg |

$1848.0 | 2023-10-02 | ||

| Enamine | EN300-1273816-50mg |

4-chloro-5-methyl-1H-1,2,3-benzotriazole |

245446-69-9 | 50mg |

$792.0 | 2023-10-02 | ||

| Enamine | EN300-1273816-10000mg |

4-chloro-5-methyl-1H-1,2,3-benzotriazole |

245446-69-9 | 10000mg |

$4052.0 | 2023-10-02 | ||

| Enamine | EN300-1273816-100mg |

4-chloro-5-methyl-1H-1,2,3-benzotriazole |

245446-69-9 | 100mg |

$829.0 | 2023-10-02 | ||

| Enamine | EN300-1273816-1.0g |

4-chloro-5-methyl-1H-1,2,3-benzotriazole |

245446-69-9 | 1g |

$943.0 | 2023-05-24 | ||

| Enamine | EN300-1273816-0.1g |

4-chloro-5-methyl-1H-1,2,3-benzotriazole |

245446-69-9 | 0.1g |

$829.0 | 2023-05-24 | ||

| Enamine | EN300-1273816-0.05g |

4-chloro-5-methyl-1H-1,2,3-benzotriazole |

245446-69-9 | 0.05g |

$792.0 | 2023-05-24 |

4-chloro-5-methyl-1H-1,2,3-benzotriazole 関連文献

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

245446-69-9 (4-chloro-5-methyl-1H-1,2,3-benzotriazole) 関連製品

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 61389-26-2(Lignoceric Acid-d4)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量